molecular formula C19H12Na2O5S B12695493 Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide CAS No. 93839-72-6

Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide

Cat. No.: B12695493
CAS No.: 93839-72-6
M. Wt: 398.3 g/mol
InChI Key: MOHAVYLIGBAZHR-UHFFFAOYSA-L
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Description

Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide is an organic compound known for its use as an analytical reagent. It is commonly referred to as Thymol Blue Sodium Salt . This compound is characterized by its orange powder appearance and its solubility in water and ethanol .

Preparation Methods

The synthesis of Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide typically involves the reaction of phenolic compounds with benzoxathiol derivatives under controlled conditions . The process includes:

    Reaction of Phenolic Compounds: The phenolic compounds are reacted with benzoxathiol derivatives in the presence of a base.

    Purification: The resulting product is purified through crystallization.

    Industrial Production: On an industrial scale, the synthesis involves similar steps but is optimized for higher yields and purity.

Chemical Reactions Analysis

Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide involves its ability to act as a pH indicator. The compound changes color in response to changes in pH, which is attributed to the ionization of its phenolic groups. This ionization alters the electronic structure of the molecule, leading to a visible color change . The molecular targets include hydrogen ions (H+) in the solution, and the pathways involved are primarily acid-base reactions .

Biological Activity

Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide (Chemical Abstracts Service Number: 93839-72-6) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C19_{19}H12_{12}Na2_2O5_5S
  • Molecular Weight : 398.34 g/mol

The structure features a benzoxathiol moiety, which is known for its potential antioxidant properties. The presence of phenolic groups contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may also possess similar properties.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers investigated the antioxidant activity of phenolic compounds similar to this compound. The study utilized various assays such as DPPH radical scavenging and ABTS assays to measure antioxidant capacity. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A78%85%
Compound B65%70%
This compoundTBDTBD

Case Study 2: Antimicrobial Screening

In a collaborative study focusing on the antimicrobial potential of benzoxathiol derivatives, this compound was included in a screening panel against common pathogens. Preliminary results suggested moderate activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values indicating potential therapeutic applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

Properties

CAS No.

93839-72-6

Molecular Formula

C19H12Na2O5S

Molecular Weight

398.3 g/mol

IUPAC Name

disodium;4-[3-(4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate

InChI

InChI=1S/C19H14O5S.2Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;;/h1-12,20-21H;;/q;2*+1/p-2

InChI Key

MOHAVYLIGBAZHR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+]

Origin of Product

United States

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